molecular formula C13H23N3O3 B7966825 tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate

tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B7966825
M. Wt: 269.34 g/mol
InChI Key: BVWKLRHXSGLENV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the cyclopropylcarbamoyl group. One common method involves the use of tert-butyl chloroformate to protect the piperazine nitrogen atoms, forming tert-butyl piperazine-1-carboxylate. This intermediate can then be reacted with cyclopropyl isocyanate to introduce the cyclopropylcarbamoyl group, yielding the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or partially reduced compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions between piperazine-based molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperazine derivatives are known for their activity against various diseases, and this compound may be investigated for its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyclopropylcarbamoyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and cyclopropylcarbamoyl groups.

Properties

IUPAC Name

tert-butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-7-6-14-10(8-16)11(17)15-9-4-5-9/h9-10,14H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWKLRHXSGLENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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